molecular formula C5H2BrClFN B13163754 2-Bromo-6-chloro-3-fluoropyridine CAS No. 1211515-03-5

2-Bromo-6-chloro-3-fluoropyridine

Cat. No.: B13163754
CAS No.: 1211515-03-5
M. Wt: 210.43 g/mol
InChI Key: LLEQHWZUPGLVKY-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms at the 2, 6, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with bromine. This reaction can be carried out using reagents such as potassium fluoride (KF) under specific conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-6-chloro-3-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate biological processes, making the compound valuable for drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

1211515-03-5

Molecular Formula

C5H2BrClFN

Molecular Weight

210.43 g/mol

IUPAC Name

2-bromo-6-chloro-3-fluoropyridine

InChI

InChI=1S/C5H2BrClFN/c6-5-3(8)1-2-4(7)9-5/h1-2H

InChI Key

LLEQHWZUPGLVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)Br)Cl

Origin of Product

United States

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